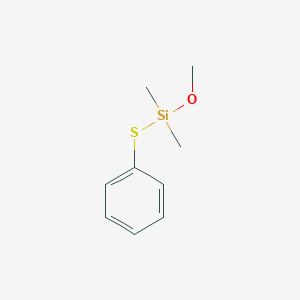![molecular formula C11H24N2O B14610071 2-[(E)-Octyldiazenyl]propan-2-ol CAS No. 57910-31-3](/img/structure/B14610071.png)
2-[(E)-Octyldiazenyl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-Octyldiazenyl]propan-2-ol is an organic compound characterized by the presence of an octyldiazenyl group attached to a propan-2-ol backbone. This compound is notable for its unique structure, which combines the properties of both an alcohol and an azo compound. The presence of the octyldiazenyl group imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-Octyldiazenyl]propan-2-ol typically involves the diazotization of an octylamine derivative followed by coupling with propan-2-ol. The reaction conditions often require a controlled environment to ensure the stability of the diazonium intermediate. Common reagents used in this synthesis include sodium nitrite and hydrochloric acid for the diazotization step, and propan-2-ol as the coupling partner.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-Octyldiazenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and sulfuric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
2-[(E)-Octyldiazenyl]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(E)-Octyldiazenyl]propan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the azo group can undergo redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-ol: A simple secondary alcohol with similar hydroxyl group reactivity.
Octylamine: Shares the octyl group but lacks the diazenyl and hydroxyl functionalities.
Azo Compounds: Compounds with similar azo groups but different alkyl or aryl substituents.
Uniqueness
2-[(E)-Octyldiazenyl]propan-2-ol is unique due to the combination of its octyldiazenyl and propan-2-ol moieties. This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to simpler analogs.
Propriétés
Numéro CAS |
57910-31-3 |
|---|---|
Formule moléculaire |
C11H24N2O |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
2-(octyldiazenyl)propan-2-ol |
InChI |
InChI=1S/C11H24N2O/c1-4-5-6-7-8-9-10-12-13-11(2,3)14/h14H,4-10H2,1-3H3 |
Clé InChI |
CYKYVGAWUJPUOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN=NC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide](/img/structure/B14609995.png)




![1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14610010.png)


![Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate](/img/structure/B14610039.png)
-lambda~5~-phosphane](/img/structure/B14610047.png)
![N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B14610070.png)
![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)
![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)
